molecular formula C12H16FNO2S2 B2376273 7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane CAS No. 1705100-94-2

7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane

Cat. No. B2376273
CAS RN: 1705100-94-2
M. Wt: 289.38
InChI Key: XTLNWPIWBCCERE-UHFFFAOYSA-N
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Description

The compound “7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. Attached to this ring are a 2-fluorophenyl group and a methylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazepane ring provides a rigid core, while the 2-fluorophenyl and methylsulfonyl groups may add complexity to the molecule’s 3D structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The thiazepane ring might be relatively stable, but the 2-fluorophenyl and methylsulfonyl groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would affect properties like solubility, melting point, and boiling point .

Scientific Research Applications

Antiandrogen Activity

  • Some derivatives of 7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane have been shown to exhibit potent antiandrogen activities, particularly in the treatment of androgen-responsive diseases. Notably, (RS)-4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide, a closely related compound, has been developed for this purpose (Tucker, Crook, & Chesterson, 1988).

Antibacterial Activity

  • Sulfone derivatives containing 1,3,4-oxadiazole moieties, which are structurally similar to 7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane, have demonstrated significant antibacterial activities. They are particularly effective against rice bacterial leaf blight caused by Xanthomonas oryzaepv. pv. oryzae. These compounds also enhance plant resistance to this bacterial disease (Shi et al., 2015).

Nonlinear Optical Properties

  • A study on sulfone-substituted thiophene chromophores, which are structurally related to 7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane, revealed that these compounds possess efficient second-order optical nonlinearities and high thermal stability, making them suitable for nonlinear optical material applications (Chou et al., 1996).

Screening Library Development

  • 1,4-Thiazepanes, like the compound , are identified as having a high 3D character and are underrepresented in fragment screening libraries. Their synthesis has been optimized for the development of diverse screening libraries, particularly for identifying new ligands in various biochemical contexts (Pandey et al., 2020).

Crystal Structure Analysis

  • The crystal structure of closely related compounds has been analyzed, providing insights into their molecular conformations and interactions. These studies are essential for understanding the chemical behavior and potential applications of such compounds (Murugavel et al., 2008).

Determination in Agricultural Samples

  • Methods for the determination of similar sulfone fungicides in agricultural samples, like tomatoes and soil, have been developed. These methods are crucial for monitoring the environmental impact and safety of such compounds (Linghu et al., 2015).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, investigating its potential biological activity, or developing new methods for its synthesis .

properties

IUPAC Name

7-(2-fluorophenyl)-4-methylsulfonyl-1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S2/c1-18(15,16)14-7-6-12(17-9-8-14)10-4-2-3-5-11(10)13/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLNWPIWBCCERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(SCC1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane

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